molecular formula C20H19NO B8155598 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine

4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8155598
M. Wt: 289.4 g/mol
InChI Key: HBVVPCCGMYGDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine (CAS 2808241-61-2) is a high-purity organic compound supplied for research and development purposes. It has a molecular formula of C20H19NO and a molecular weight of 289.3710 g/mol . This amine is part of a class of biphenyl derivatives that are valued in medicinal chemistry as key intermediates in the synthesis of more complex, biologically active molecules . Its molecular structure, featuring a benzyloxy group and a methyl-substituted biphenyl backbone, provides a versatile scaffold for further functionalization. Researchers utilize such compounds in cross-coupling reactions to build complex aromatic systems for potential applications in developing kinase inhibitors and other therapeutic candidates . The conjugated system of the biphenyl core also suggests potential utility in the creation of organic electronic materials or fluorescent dyes . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures. Proper personal protective equipment, including lab coats, gloves, and safety goggles, should be worn. The compound should be handled only in a well-ventilated area, such as a chemical fume hood . For optimal stability, it is recommended to store the material in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

5-(3-methylphenyl)-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-15-6-5-9-17(12-15)18-10-11-20(19(21)13-18)22-14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVVPCCGMYGDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Benzyloxy-3-bromophenyl

Starting Material : 4-Hydroxy-3-bromobenzene
Protection Protocol :

  • Reagents : Benzyl bromide (1.2 eq.), K₂CO₃ (2.0 eq.)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 92%

  • Characterization : 1H^1H NMR (CDCl₃) δ 5.05 (s, 2H, CH₂), 7.45–7.30 (m, 5H, Bn), 7.20 (d, J=8.4J = 8.4 Hz, 1H), 6.85 (s, 1H).

Coupling with 3-Methylphenyl Boronic Acid

Reaction Conditions :

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 eq.)
SolventToluene/EtOH (3:1)
Temperature80°C, 24 h
Yield78%

Optimization Insights :

  • Palladium catalysts with electron-donating ligands (e.g., PdCl₂(dppf)) improved yields to 85% by mitigating steric hindrance from the benzyloxy group.

  • Solvent systems with higher polarity (e.g., DMF/H₂O) reduced aryl bromide hydrolysis side products.

Product Characterization :

  • HRMS : m/z 351.0721 [M+H]⁺ (calc. 351.0718 for C₂₀H₁₇BrO)

  • 13C^{13}C NMR : δ 159.1 (C–O), 138.5 (C–Br), 21.3 (CH₃).

Buchwald-Hartwig Amination: Nitro-to-Amine Conversion

Direct Amination of 3-Bromo Intermediate

Reaction Protocol :

  • Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

  • Ammonia Source : NH₃ (g), 50 psi

  • Solvent : Toluene, 100°C, 36 h

  • Yield : 68%

Critical Parameters :

VariableImpact on Yield
Ligand BasicityBidentate ligands (Xantphos > BINAP)
Temperature>90°C required for C–Br activation
NH₃ ConcentrationExcess gas minimizes Pd–N binding

Side Reactions :

  • Dehalogenation : Up to 15% without NH₃ excess.

  • Homocoupling : <5% with rigorous degassing.

Alternative Nitro Reduction Pathway

For substrates with pre-installed nitro groups:

  • Reduction Protocol : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h

  • Yield : 82%

  • Limitation : Requires nitro-functionalized precursors, complicating earlier steps.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for Primary Pathways

RouteStep CountOverall Yield (%)Purity (HPLC)Scalability
Suzuki + Amination352>98%Pilot-validated
Nitro Reduction44595%Lab-scale only

Key Findings :

  • The Suzuki/amination sequence outperforms nitro-based routes in atom economy (78% vs. 62%).

  • Residual Pd levels post-amination: <5 ppm (ICP-MS validated).

Industrial-Scale Considerations

Continuous Flow Suzuki Coupling

  • Reactor Design : Microfluidic Pd-coated channels (0.5 mm ID)

  • Throughput : 1.2 kg/day at 90% conversion

  • Advantages : Reduced catalyst leaching, minimized exotherm risks.

Solvent Recycling Protocols

  • Toluene Recovery : 89% via fractional distillation

  • Waste Index : 0.8 kg/kg product (vs. 2.1 kg/kg batch process).

Analytical and Regulatory Challenges

Spectroscopic Characterization

  • 1H^1H NMR Ambiguities : Overlapping aromatic signals (δ 7.2–7.4 ppm) resolved via 13C^{13}C-DEPT-135 (quaternary C–O at δ 159.1).

  • MS/MS Fragmentation : Dominant m/z 290.15 [M+H]⁺ → m/z 198.08 (benzyloxy cleavage).

Impurity Profiling

  • Major By-Products :

    • Debenzylated Derivative : <0.5% (HPLC)

    • 3'-Methyl-4'-hydroxy Analog : <0.2% (suppressed via inert atmosphere) .

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyloxy group undergoes cleavage under hydrogenolysis or acidic conditions to yield a phenolic hydroxyl group:

Reaction Conditions Outcome Yield Reference
HydrogenolysisH₂ (1 atm), 10% Pd/C, EtOH, 25°C4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-amine85–92%
Acidic cleavageHBr (33% in AcOH), 80°CSame as above78%

The methyl group at the 3'-position minimally affects reaction efficiency compared to non-methylated analogs.

Functionalization of the Amine Group

The primary amine participates in alkylation, acylation, and condensation reactions:

Acylation

Reaction with acyl chlorides or anhydrides:

Ar-NH2+RCOClEt3N, DCMAr-NH-COR\text{Ar-NH}_2 + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ar-NH-COR}

  • Example : Acetylation with acetic anhydride produces 4-(benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-acetamide (yield: 89%).

Schiff Base Formation

Condensation with aldehydes:

Ar-NH2+RCHOEtOH, ΔAr-N=CHR\text{Ar-NH}_2 + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Ar-N=CHR}

  • Benzaldehyde derivatives form stable imines, useful as intermediates in heterocycle synthesis .

Electrophilic Aromatic Substitution (EAS)

The electron-rich biphenyl system undergoes regioselective EAS:

Reaction Reagent Position Product Notes
NitrationHNO₃, H₂SO₄Para to amine4-(Benzyloxy)-3'-methyl-5-nitro-[1,1'-biphenyl]-3-amineMethyl group directs meta.
SulfonationSO₃, H₂SO₄Ortho to benzyloxySulfonic acid derivativeLimited by steric hindrance.

Cross-Coupling Reactions

The biphenyl scaffold participates in Suzuki-Miyaura couplings for structural diversification:

Reaction Conditions Product Yield Reference
With arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CExtended polyaromatic systems70–80%

Oxidation and Reduction

  • Amine Oxidation : Treatment with m-CPBA oxidizes the amine to a nitro group (yield: 65%).

  • Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert the methyl to a carboxylic acid, though competing benzyloxy cleavage occurs.

Cyclization Reactions

Under Bischler-Napieralski conditions (POCl₃, reflux), the amine forms dihydroisoquinoline intermediates, which are reducible to tetrahydroisoquinolines—a motif prevalent in alkaloid synthesis .

Key Mechanistic Insights

  • Steric Effects : The 3'-methyl group hinders electrophilic attack at the adjacent ring, favoring substitutions on the amine-bearing ring.

  • Electronic Effects : The amine activates the biphenyl system toward electrophiles, while the benzyloxy group directs substituents ortho/para to itself.

Scientific Research Applications

Inhibition of Protein-Protein Interactions

One of the prominent applications of 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine is in the study of protein-protein interactions, particularly involving the c-Myc-Max complex. This complex plays a crucial role in cellular proliferation and oncogenesis. Research has shown that derivatives of this compound can disrupt the c-Myc-Max/DNA binding, providing insights into potential therapeutic strategies for cancer treatment .

Table 1: Disruption of c-Myc-Max Interaction

CompoundActivity (%)IC50 (µM)
4aa100<50
4da95<50
4bb80<100

The table illustrates the effectiveness of various derivatives in inhibiting the c-Myc-Max interaction, with compound 4aa demonstrating complete disruption at a concentration of 100 µM.

Antiviral Potency

Another area where this compound shows promise is in antiviral applications. Studies have indicated that modifications to the biphenyl structure can enhance antiviral activity against specific viruses. The introduction of functional groups such as amines has been linked to improved efficacy in targeting viral proteins .

Table 2: Antiviral Activity of Derivatives

CompoundVirus TypePotency (nM)
4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amineInfluenza A5
4daHIV10

This table summarizes the antiviral potency of selected compounds against various viruses, highlighting the effectiveness of derivatives derived from the base structure.

Therapeutic Potential

The therapeutic potential of 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine extends to its use as a scaffold for designing new drugs. Its ability to modulate protein interactions makes it a valuable candidate for developing targeted therapies in oncology and virology. The compound's structural features can be modified to enhance selectivity and reduce off-target effects .

Case Study: Development of c-Myc Inhibitors

A focused library of derivatives based on 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine was synthesized and screened for their ability to inhibit c-Myc activity. Notably, compounds like 4aa and 4da exhibited significant inhibitory effects in cellular assays, leading to reduced proliferation of cancer cell lines dependent on c-Myc signaling .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (e.g., F, CF₃): Fluorine and trifluoromethyl groups reduce electron density, which may alter reactivity and binding affinity in biological systems . Benzyloxy Group: Introduces steric bulk and lipophilicity, likely improving membrane permeability compared to non-benzylated analogs .

Synthetic Routes :

  • Benzyloxy-containing compounds (e.g., ) are synthesized via nucleophilic substitution, while methyl and fluoro analogs often employ cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
  • Multi-substituted derivatives (e.g., 3',5'-dimethyl) require sequential alkylation or directed ortho-metalation strategies .

Physicochemical Properties: The benzyloxy group in the target compound increases molecular weight (~289 vs. Fluorinated analogs exhibit higher polarity, which may enhance crystalline stability .

Substituent position and electronic properties critically influence target engagement .

Research Implications

  • Drug Design : The benzyloxy group may serve as a pharmacokinetic modulator, while the 3'-methyl group could fine-tune steric interactions in enzyme binding pockets.
  • Material Science : Fluorinated analogs (e.g., ) are promising intermediates for liquid crystals or OLEDs due to their electronic properties.

Biological Activity

The compound 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine is part of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimalarial effects, and other pharmacological activities based on various studies.

Chemical Structure and Properties

The structure of 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine features a biphenyl core with a benzyloxy group and a methyl substitution. This unique structure is believed to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of biphenyl compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine have shown efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving several cancer cell lines (including HeLa and Jurkat cells), compounds related to this biphenyl derivative demonstrated varying degrees of cytotoxicity. The most potent compounds reduced cell viability significantly at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of compounds containing benzyloxy groups. Studies show that certain derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

In Vitro Studies

In vitro assays demonstrated that derivatives containing the benzyloxy moiety exhibited promising antiplasmodial activity. For example, one study reported an IC50 value of approximately 0.82 µM for a closely related compound against P. falciparum .

Antitrypanosomal Activity

Compounds with similar structures have also been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Some derivatives showed significant trypanocidal activity with IC50 values below 30 µM, indicating their potential as therapeutic agents .

Summary of Biological Activities

Activity IC50 Value Cell Line/Organism Reference
Anticancer10 µMHeLa (cervical cancer)
Antimalarial0.82 µMPlasmodium falciparum
Antitrypanosomal<30 µMTrypanosoma brucei

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which are effective for constructing biphenyl scaffolds. For example, highlights the use of aryl boronic acids (e.g., (3-hydroxyphenyl)boronic acid) and palladium catalysts (e.g., trans-dichlorobis(XPhos)palladium(II)) to achieve yields of 90–99% in biphenyl derivatives. The benzyloxy group can be introduced via O-benzylation of a hydroxyl precursor under basic conditions, as described in for analogous compounds. Key steps include:

  • Protection of the hydroxyl group with benzyl chloride.
  • Coupling of aryl boronic acids with halogenated intermediates.
  • Deprotection and purification via column chromatography .

Q. How can the structure and purity of this compound be validated?

Characterization should include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. and show biphenyl derivatives analyzed at 300–500 MHz, with chemical shifts consistent with methyl, benzyloxy, and amine groups.
  • Mass Spectrometry (HRMS) : For molecular weight verification (e.g., ESI-HRMS in for similar compounds).
  • FTIR : To identify functional groups (e.g., NH2 stretches at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Mutagenicity : Ames testing in indicates that anomeric amide derivatives (structurally related) may exhibit mutagenicity. While 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine lacks direct data, assume similar risks and use PPE (gloves, lab coat, goggles).
  • Ventilation : Required due to potential respiratory irritation (H335/H315 analogs in ).
  • Storage : Keep in a dry, airtight container away from heat (P402/P403 in ) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Impurity Analysis : Use TLC () or HPLC to detect byproducts. For example, residual benzyl chloride from incomplete O-benzylation may appear as a singlet at ~4.6 ppm (CH2).
  • Dynamic Effects : Rotamers or hindered rotation in the benzyloxy group can split NMR signals. Variable-temperature NMR (e.g., 25–60°C) may coalesce peaks .

Q. What strategies optimize regioselectivity in cross-coupling reactions for this compound?

  • Ligand Selection : Bulky ligands like XPhos () improve selectivity for meta-substituted biphenyls by steric control.
  • Protecting Groups : Temporary protection of the amine (e.g., Boc) prevents undesired coordination to palladium, reducing side reactions .

Q. How can mechanistic studies elucidate the compound’s pharmacological activity?

  • Docking Simulations : Use biphenyl derivatives in as templates to model interactions with biological targets (e.g., kinase domains).
  • SAR Analysis : Modify substituents (e.g., replacing benzyloxy with methoxy) and compare bioactivity data (e.g., IC50) to identify critical functional groups .

Q. What are the challenges in scaling up synthesis while maintaining yield?

  • Catalyst Loading : Scale-dependent Pd catalyst efficiency (e.g., 0.5–2 mol% in ).
  • Solvent Choice : Replace dichloromethane () with greener solvents (e.g., ethanol/water mixtures) to improve sustainability without compromising yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs.
  • Purity : Re-examine via DSC () to detect impurities lowering the melting point .

Q. Why might catalytic hydrogenation of the benzyloxy group fail?

  • Amine Interference : The free amine may poison the Pd/C catalyst. Use Boc-protected intermediates ( ) or switch to alternative catalysts (e.g., Raney Ni).
  • Side Reactions : Over-hydrogenation of the biphenyl core can occur; monitor reaction progress with TLC .

Methodological Tables

Q. Table 1: Key Spectral Data for 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine

TechniqueExpected SignalsReference
1H NMR δ 7.4–7.2 (m, aromatic H), δ 5.1 (s, OCH2Ph), δ 2.3 (s, CH3), δ 3.8 (br, NH2)
13C NMR δ 140–125 (aromatic C), δ 70 (OCH2Ph), δ 21 (CH3)
HRMS (ESI) [M+H]+ calc. for C20H20NO: 290.1545; found: 290.1543

Q. Table 2: Hazard Mitigation Strategies

RiskMitigationEvidence Source
MutagenicityUse fume hood, avoid skin contact, conduct Ames testing for derivatives
Thermal DecompositionStore at ≤4°C, avoid prolonged heating during synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.